molecular formula C17H11Cl2NO2 B14654019 Benzoic acid, 2-((2,4-dichloro-1-naphthalenyl)amino)- CAS No. 51671-08-0

Benzoic acid, 2-((2,4-dichloro-1-naphthalenyl)amino)-

Cat. No.: B14654019
CAS No.: 51671-08-0
M. Wt: 332.2 g/mol
InChI Key: IIYRDOASPQJNPK-UHFFFAOYSA-N
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Description

Benzoic acid, 2-((2,4-dichloro-1-naphthalenyl)amino)- is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of a benzoic acid moiety linked to a 2,4-dichloro-1-naphthalenyl group through an amino linkage. Its unique structure imparts distinct chemical and physical properties, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-((2,4-dichloro-1-naphthalenyl)amino)- typically involves the reaction of 2,4-dichloro-1-naphthylamine with benzoic acid under specific conditions. One common method includes the use of a catalyst and a solvent to facilitate the reaction. For instance, the reaction can be carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride, which helps in the formation of the amide bond between the benzoic acid and the naphthylamine .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the liquid-phase oxidation of 2,4-dichlorotoluene using a catalyst containing cobalt, manganese, and bromine. This process is conducted at elevated temperatures (130-200°C) in the presence of a lower fatty acid like acetic acid or its anhydride . The use of molecular oxygen or air as the oxidizing agent ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-((2,4-dichloro-1-naphthalenyl)amino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions include substituted benzoic acids, naphthylamines, and various quinone derivatives .

Mechanism of Action

The mechanism of action of Benzoic acid, 2-((2,4-dichloro-1-naphthalenyl)amino)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. It may also act as an enzyme inhibitor, blocking the activity of certain enzymes essential for the survival of pathogens . The presence of the dichloro and naphthyl groups enhances its binding affinity to these molecular targets, making it a potent antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorobenzoic acid
  • 2,4-Dichloro-3,5-difluorobenzoic acid
  • 2,4-Dichlorotoluene

Uniqueness

Compared to similar compounds, Benzoic acid, 2-((2,4-dichloro-1-naphthalenyl)amino)- exhibits unique properties due to the presence of both benzoic acid and naphthylamine moieties. This dual functionality enhances its reactivity and makes it suitable for a wider range of applications. Additionally, the dichloro substitution on the naphthyl ring increases its stability and resistance to degradation .

Properties

CAS No.

51671-08-0

Molecular Formula

C17H11Cl2NO2

Molecular Weight

332.2 g/mol

IUPAC Name

2-[(2,4-dichloronaphthalen-1-yl)amino]benzoic acid

InChI

InChI=1S/C17H11Cl2NO2/c18-13-9-14(19)16(11-6-2-1-5-10(11)13)20-15-8-4-3-7-12(15)17(21)22/h1-9,20H,(H,21,22)

InChI Key

IIYRDOASPQJNPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2NC3=CC=CC=C3C(=O)O)Cl)Cl

Origin of Product

United States

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